molecular formula C8H17NO2 B12821705 3-(Aminomethyl)-4,4-dimethylpentanoic acid

3-(Aminomethyl)-4,4-dimethylpentanoic acid

Cat. No.: B12821705
M. Wt: 159.23 g/mol
InChI Key: MDSUUXKSWCTICT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4,4-dimethylpentanoic acid is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)-4,4-dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-4,4-dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(aminomethyl)-4,4-dimethylpentanoic acid

InChI

InChI=1S/C8H17NO2/c1-8(2,3)6(5-9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)

InChI Key

MDSUUXKSWCTICT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)O)CN

Origin of Product

United States

Conceptual Framework of β Amino Acids in Medicinal Chemistry

β-amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the third carbon atom (the β-carbon) from the carboxyl group. This seemingly minor structural alteration has profound implications for their chemical and biological properties. wikipedia.org

In medicinal chemistry, the incorporation of β-amino acids into peptides or as standalone therapeutic agents offers several advantages. Peptides containing β-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, leading to a longer biological half-life. nih.gov Furthermore, the unique conformational preferences of β-amino acids can induce specific secondary structures in peptides, such as helices and turns, which can be crucial for their biological activity. nih.gov

The carbamate (B1207046) group, often formed from the amino group of β-amino acids in drug design, is a key structural motif in many approved drugs and prodrugs due to its chemical stability and ability to improve cell membrane permeability. nih.govacs.org

Rationale for Academic Investigation of 3 Aminomethyl 4,4 Dimethylpentanoic Acid

Stereoselective Synthesis Strategies

The biological activity of chiral molecules is often confined to a single stereoisomer, making stereoselective synthesis a critical area of research. For 3-(aminomethyl)-4,4-dimethylpentanoic acid, the focus has been on establishing the desired stereochemistry at the C3 position.

Enantioselective Approaches to 3-(Aminomethyl)-4,4-dimethylpentanoic acid

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Catalytic asymmetric hydrogenation is a prominent method for achieving this. In the synthesis of related β-amino acids, rhodium complexes with chiral phosphine ligands, such as DuPHOS, have been successfully employed to achieve high enantiomeric excess (ee). For instance, the asymmetric hydrogenation of a β-enamido ester precursor can yield the desired enantiomer with excellent purity. The choice of catalyst, solvent, and substrate is crucial for maximizing enantioselectivity.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Rh(I)-Me-DuPHOSβ-enamido acrylate>95%Generic Example
Ru(II)-BINAPβ-ketoester90-98%Generic Example

This table represents typical results for enantioselective hydrogenation of precursors to β-amino acids and is for illustrative purposes.

Diastereoselective Control in the Synthesis of 3-(Aminomethyl)-4,4-dimethylpentanoic acid Derivatives

Diastereoselective synthesis is employed when a molecule has multiple stereocenters, and the goal is to control the relative configuration between them. In the context of 3-(aminomethyl)-4,4-dimethylpentanoic acid derivatives, this often involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. The formation of new stereocenters is influenced by the existing chirality of the auxiliary, leading to the preferential formation of one diastereomer over others. For example, the alkylation of an enolate derived from an amide of a chiral auxiliary can proceed with high diastereoselectivity.

A divergent synthesis of diastereomers of related aminocyclopentane alkylphosphinic acids has been described, where both diastereoisomers are obtained in 5 steps from a key (±)-(3-hydroxycyclopent-1-ene)alkylphosphinate ester intermediate. nih.gov

Chiral AuxiliaryReaction TypeDiastereomeric Excess (de)Reference
Evans OxazolidinoneAldol Addition>98%Generic Example
PseudoephedrineAlkylation90-97%Generic Example

This table illustrates the effectiveness of common chiral auxiliaries in achieving high diastereoselectivity in the synthesis of chiral molecules.

Application of Chiral Auxiliaries and Enzymes in 3-(Aminomethyl)-4,4-dimethylpentanoic acid Synthesis

Chiral Auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. nih.gov For the synthesis of α-substituted β-amino acids, pseudoephedrine has been used to achieve high stereoselectivity in a scalable manner. nih.gov The chiral auxiliary is first used to form an amide with a carboxylic acid precursor. The steric bulk of the auxiliary then directs the approach of incoming reagents, leading to a highly diastereoselective transformation.

Enzymes are increasingly used as catalysts in organic synthesis due to their high stereoselectivity and mild reaction conditions. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures. In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation. For instance, lipases can be used to selectively hydrolyze one enantiomer of an ester precursor of 3-(aminomethyl)-4,4-dimethylpentanoic acid, yielding the enantiopure acid and the unreacted ester of the opposite configuration. The efficiency of enzymatic resolutions is often described by the enantiomeric ratio (E), with higher values indicating better selectivity.

EnzymeReaction TypeEnantiomeric Ratio (E)Reference
Candida antarctica Lipase (B570770) B (CALB)Kinetic Resolution (Hydrolysis)>100Generic Example
Pseudomonas cepacia Lipase (PCL)Kinetic Resolution (Acylation)50-200Generic Example

This table provides representative data for the enzymatic kinetic resolution of chiral carboxylic acid derivatives.

Development of Racemic Synthesis Pathways for 3-(Aminomethyl)-4,4-dimethylpentanoic acid

While stereoselective synthesis is often the ultimate goal, the development of efficient racemic syntheses is also important, as the resulting mixture of enantiomers can sometimes be separated in a later step (resolution). A common approach to the synthesis of β-amino acids is the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound. For 3-(aminomethyl)-4,4-dimethylpentanoic acid, a potential racemic synthesis could involve the conjugate addition of ammonia (B1221849) or a protected amine to a suitable α,β-unsaturated precursor.

A general and efficient method for the synthesis of racemic β-aminophosphonates via an aza-Michael reaction in water has been reported, which can be conceptually applied to the synthesis of β-amino acids. researchgate.net This approach often provides products in high yields and purity over short reaction times without the need for a catalyst. researchgate.net

Novel Synthetic Route Development for 3-(Aminomethyl)-4,4-dimethylpentanoic acid

The quest for more efficient and environmentally friendly synthetic methods has led to the exploration of novel strategies for the synthesis of β-amino acids. These innovative approaches often utilize different starting materials and reaction pathways compared to traditional methods.

One such novel strategy is the palladium-catalyzed aminocarbonylation of alkenes . This method allows for the direct synthesis of β-amino acid derivatives from simple alkenes, an amine, and carbon monoxide. illinois.edu Although not yet specifically reported for 3-(aminomethyl)-4,4-dimethylpentanoic acid, this methodology holds promise for the synthesis of sterically hindered β-amino acids from readily available starting materials.

Another innovative approach is the nickel-catalyzed carboxylation of aziridines . This reaction provides a pathway to β-amino acids with a wide range of functional groups. illinois.edu

More recently, a photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes has been developed. nih.gov This method utilizes a bifunctional oxime oxalate ester to simultaneously generate carbon-centered and nitrogen-centered radicals, which then react with the alkene to form the β-amino acid derivative. nih.gov This approach offers a broad substrate scope and excellent functional group tolerance. nih.gov

Synthetic Modifications for Analogs of 3-(Aminomethyl)-4,4-dimethylpentanoic acid

The synthesis of analogs of 3-(aminomethyl)-4,4-dimethylpentanoic acid is of interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents. These modifications can involve changes to the carbon skeleton, the amino group, or the carboxylic acid group.

For example, a series of 3-amino-4,4-dimethyl lithocholic acid derivatives have been synthesized and evaluated as allosteric SHP1 activators. nih.gov The synthesis of these complex analogs involved multiple steps, including protection, coupling, and deprotection reactions, to introduce various functional groups and modify the core structure. nih.gov

The synthesis of α-substituted β-amino acids using pseudoephedrine as a chiral auxiliary also provides a route to a wide range of analogs with different substituents at the α-position. nih.gov Furthermore, the synthesis of diastereomers of conformationally restricted analogs, such as (3-aminocyclopentane)alkylphosphinic acids, highlights the potential for creating cyclic analogs of 3-(aminomethyl)-4,4-dimethylpentanoic acid. nih.gov

Analog TypeSynthetic StrategyKey Features
α-Substituted AnalogsAlkylation using a chiral auxiliaryIntroduction of various groups at the C2 position.
Cyclic AnalogsMulti-step synthesis from cyclic precursorsConformationally restricted structures.
Functionalized Side-Chain AnalogsCoupling and functional group interconversionIntroduction of diverse functional groups.

Elucidation of Molecular Targets and Ligand-Binding Interactions.

The molecular actions of gabapentinoid compounds are multifaceted, involving specific interactions with proteins that modulate neuronal activity.

Enzyme Interaction and Modulation.

The direct interaction of gabapentinoid compounds with enzymes is not their primary mechanism of action. While the development of some of these molecules was initially aimed at affecting enzymes like glutamic acid decarboxylase (GAD), which is involved in GABA synthesis, it was later discovered that this is not their main therapeutic pathway. appn.org.uk

However, some β-amino acid derivatives have been investigated for their potential to inhibit peptidases. nih.gov For instance, certain β-phenylalanine derivatives have shown inhibitory activity against aminopeptidase (B13392206) N and eukaryotic elongation factor 2 kinase (eEF2K). mdpi.com While not directly related to 3-(aminomethyl)-4,4-dimethylpentanoic acid, this highlights the potential for β-amino acid scaffolds to interact with and modulate enzyme activity.

Transporter System Engagement.

The transport of gabapentinoids across biological membranes is an important aspect of their pharmacology. Due to their structural similarity to amino acids, they utilize specific transporter systems. Gabapentin (B195806) and its analogs are transported across the intestinal epithelium and the blood-brain barrier by the large neutral amino acid transporter (L-amino acid transporter or LAT). appn.org.uk

The engagement with these transporter systems is crucial for the absorption and distribution of these compounds to their sites of action within the central nervous system. For instance, a prodrug of gabapentin, gabapentin enacarbil, was designed to be a substrate for high-capacity nutrient transporters like the monocarboxylate transporter-1 (MCT-1) to enhance its absorption. nih.govnih.gov Once absorbed, it is converted to gabapentin. The subsequent renal excretion of gabapentin involves organic cation transporters (OCT2). nih.gov

Preclinical Pharmacological Efficacy Assessment.

The preclinical evaluation of gabapentinoid compounds has provided significant insights into their therapeutic potential, particularly in the context of neuropathic pain and epilepsy.

In Vitro Pharmacological Characterization.

In vitro studies have been instrumental in characterizing the molecular effects of gabapentinoids. These studies have confirmed that gabapentin can reduce potassium-evoked calcium influx in neuronal cell lines, an effect attributed to its interaction with the α2δ-1 subunit of VGCCs. selleckchem.com This leads to a decrease in the release of excitatory neurotransmitters.

Furthermore, in vitro models of inflammation have shown that gabapentin can attenuate the inflammatory response in corneal cells stimulated with lipopolysaccharide (LPS) by reducing the production of inflammatory markers such as TNF-α and IL-1β. nih.gov

In Vivo Preclinical Efficacy Models.

A substantial body of preclinical evidence from in vivo animal models supports the efficacy of gabapentinoids in various conditions, most notably neuropathic pain. In rodent models of neuropathic pain, such as those induced by partial sciatic nerve ligation, gabapentin has been shown to dose-dependently reduce mechanical hyperalgesia, a key symptom of this condition. nih.gov

The anticonvulsant effects of these compounds have also been demonstrated in various animal models of epilepsy. appn.org.uk For instance, novel cyclopropyl (B3062369) β-amino acid analogues of pregabalin and gabapentin have shown anticonvulsant effects in the DBA/2 mouse model. figshare.com

The table below summarizes some of the preclinical efficacy findings for gabapentin in animal models.

CompoundPreclinical ModelEffectReference
GabapentinPartial Sciatic Nerve Ligation (rat)Dose-dependent inhibition of mechanical hyperalgesia nih.gov
GabapentinStatic and Dynamic Allodynia (rat)Blockade of allodynia selleckchem.com
GabapentinMorris Water Maze, Passive Avoidance (mice)Improved cognitive performance nih.gov

This table provides examples of the preclinical efficacy of gabapentin in different animal models.

These preclinical findings have been crucial in guiding the clinical development and use of gabapentinoid compounds for various neurological and pain disorders.

Structure Activity Relationship Sar Studies of 3 Aminomethyl 4,4 Dimethylpentanoic Acid Derivatives

Impact of Stereochemical Configuration on Biological Activity

Stereochemistry is a critical determinant of the biological activity for many chiral compounds, and β-amino acids are no exception. mdpi.com The molecule 3-(Aminomethyl)-4,4-dimethylpentanoic acid possesses a chiral center at the C3 position, leading to two distinct enantiomers: (R)-3-(Aminomethyl)-4,4-dimethylpentanoic acid and (S)-3-(Aminomethyl)-4,4-dimethylpentanoic acid. Although specific comparative studies on the enantiomers of this particular compound are not extensively detailed in publicly available literature, the principle of stereoselectivity is well-established within the gabapentinoid class.

For instance, studies on other γ-aminobutyric acid (GABA) analogs demonstrate that biological activity is often confined to or significantly higher in one enantiomer. In a parallel case, the resolution of 3-(p-Chlorophenyl)-4-aminobutanoic acid (Baclofen) into its constituent enantiomers revealed that the R(+) enantiomer is substantially more pharmacologically active than both the S(-) form and the racemic mixture. nih.gov The R(+) enantiomer was found to be 4.2 to 9.2 times more effective than the S(-) enantiomer. nih.gov This pronounced difference underscores that the precise spatial arrangement of the functional groups is paramount for optimal interaction with the molecular target. It is therefore highly probable that a similar stereochemical preference exists for 3-(Aminomethyl)-4,4-dimethylpentanoic acid, with one enantiomer contributing predominantly to the observed biological activity. This stereoselectivity likely arises from the specific binding orientation required for interaction with its target, the α2δ-1 subunit of voltage-gated calcium channels. stonybrook.edu

Influence of Substituent Variations on Molecular Target Affinity and Selectivity

The affinity and selectivity of 3-(Aminomethyl)-4,4-dimethylpentanoic acid for its molecular target are highly sensitive to variations in its substituents. The core structure consists of a GABA backbone with a bulky tert-butyl moiety at the C4 position. The primary functional groups essential for its activity are the aminomethyl group (-CH2NH2) and the carboxylic acid group (-COOH). These groups mimic the structure of endogenous amino acids, such as L-leucine, enabling the molecule to be recognized and transported across cellular membranes by L-amino acid transporters (LAT). nih.govappn.org.uk

SAR studies on related molecules suggest that modifications to the alkyl substituent significantly modulate potency. The key structural features for analysis include:

The Carboxylic Acid and Aminomethyl Groups: These are considered essential pharmacophores. The charged groups are critical for binding to the target protein. Any modification, such as esterification of the carboxyl group or N-acylation of the amino group, would be expected to drastically alter or abolish activity by interfering with these key interactions.

The 4,4-Dimethylpentyl Backbone: The size, shape, and lipophilicity of this alkyl group are crucial for determining binding affinity. The tert-butyl group of 3-(Aminomethyl)-4,4-dimethylpentanoic acid is a significant feature. Compared to smaller analogs like pregabalin (B1679071) (which has an isobutyl group), the increased steric bulk of the tert-butyl group can influence how the molecule fits into the binding pocket of the α2δ-1 subunit, potentially leading to differences in affinity and potency. Systematic variations, such as increasing or decreasing the chain length or altering the branching pattern, would directly impact the compound's interaction with its target.

Correlation of Structural Motifs with Preclinical Pharmacological Profiles

The preclinical pharmacological profile of a gabapentinoid is directly linked to its structural motifs, which govern its ability to engage with the α2δ-1 subunit of voltage-gated calcium channels. researchgate.net The binding at this subunit is thought to reduce the release of excitatory neurotransmitters. researchgate.net The central structural motif is the β-amino acid core.

The key correlations are:

GABA-mimetic Structure: The presence of the aminomethyl and carboxylic acid groups in a specific spatial relationship is fundamental for its anticonvulsant and analgesic properties. This structure allows it to act as a ligand for the α2δ-1 subunit.

Alkyl Substituent: The nature of the alkyl group at the C4 position fine-tunes the potency and pharmacokinetic properties. The 4,4-dimethylpentyl structure confers a high degree of lipophilicity, which can influence absorption, distribution, and penetration across the blood-brain barrier. The specific conformation imposed by the bulky tert-butyl group likely optimizes the presentation of the pharmacophoric amino and carboxyl groups to the binding site, contributing to its distinct preclinical profile compared to other gabapentinoids.

Comparative SAR Analysis with Related β-Amino Acid Analogs

A comparative analysis of 3-(Aminomethyl)-4,4-dimethylpentanoic acid with its structural relatives, gabapentin (B195806) and pregabalin, highlights the subtle yet critical role of alkyl substitution in determining pharmacological potency. All three compounds are GABA analogs that bind to the α2δ-1 subunit, but they exhibit different potencies. stonybrook.eduappn.org.uk

Pregabalin is established to be more potent than gabapentin. Studies have shown that pregabalin is approximately 2.4 to 2.8 times more potent than gabapentin in preclinical models of epilepsy and neuropathic pain, respectively. appn.org.uk This difference is attributed to the isobutyl group of pregabalin providing a better fit into the α2δ-1 binding site compared to the cyclohexyl ring of gabapentin.

3-(Aminomethyl)-4,4-dimethylpentanoic acid can be viewed as an analog of pregabalin where the isobutyl group is replaced by a larger tert-butyl group (as part of the 4,4-dimethylpentanoic structure). This modification increases the steric bulk near the core pharmacophore. Such a change can have significant consequences for binding affinity:

An increase in steric hindrance could potentially decrease binding affinity if the binding pocket is constrained.

Alternatively, the larger, more lipophilic group might form more extensive van der Waals interactions within a suitable hydrophobic pocket, thereby increasing affinity.

The precise impact of the tert-butyl group in 3-(Aminomethyl)-4,4-dimethylpentanoic acid relative to pregabalin's isobutyl group would determine its relative potency.

Below is a comparative table of related β-amino acid analogs.

Compound NameKey Structural FeatureRelative Potency (Example)
GabapentinCyclohexyl group attached to backboneBaseline
PregabalinIsobutyl group at C4~2.4 - 2.8x more potent than Gabapentin appn.org.uk
3-(Aminomethyl)-4,4-dimethylpentanoic acidtert-Butyl group at C4Data not publicly available, potency depends on fit in α2δ-1 binding site.

This comparative analysis demonstrates that while the core β-amino acid structure is required for the class effect, modifications to the alkyl side chain are a key strategy for optimizing the pharmacological profile of gabapentinoid compounds.

Advanced Analytical Methodologies for 3 Aminomethyl 4,4 Dimethylpentanoic Acid Research

Chromatographic Techniques for Purity and Isomeric Analysis.

Chromatography is an indispensable tool for separating 3-(Aminomethyl)-4,4-dimethylpentanoic acid from impurities and for resolving its stereoisomers. The choice of technique depends on the specific analytical goal, whether it is determining enantiomeric purity or quantifying the compound in a complex matrix.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating the enantiomers of 3-(Aminomethyl)-4,4-dimethylpentanoic acid and determining the enantiomeric excess (ee) of a sample. This is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities. The separation can be achieved through two main approaches. nih.gov The indirect method involves derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The direct method, which is more common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a variety of compounds, including amino acids. nih.gov For acidic compounds like 3-(Aminomethyl)-4,4-dimethylpentanoic acid, anion-exchange type CSPs, such as CHIRALPAK QN-AX, have also shown remarkable performance. chiraltech.com The mobile phase composition, including the type of organic modifier and additives, is optimized to achieve baseline separation of the enantiomers. chiraltech.com

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Resolution This table presents a hypothetical, yet typical, set of parameters for the chiral separation of 3-(Aminomethyl)-4,4-dimethylpentanoic acid enantiomers.

Parameter Value
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (S-enantiomer) 8.5 min
Retention Time (R-enantiomer) 10.2 min
Resolution (Rs) > 1.5

Gas Chromatography (GC) for Volatile Derivatives.

Gas Chromatography (GC) is a high-resolution separation technique that can be applied to the analysis of 3-(Aminomethyl)-4,4-dimethylpentanoic acid, particularly for assessing purity and enantiomeric composition. Due to the low volatility of amino acids, a derivatization step is required to convert the analyte into a more volatile form suitable for GC analysis. nih.gov

Common derivatization strategies involve reaction with agents like pentafluoropropionic anhydride (B1165640) (PFPA) or methyl chloroformate. nih.govsigmaaldrich.com The resulting derivatives can then be separated on a chiral capillary column, such as one coated with Chirasil-L-Val, to resolve the enantiomers. nih.gov A critical consideration during method development is the potential for racemization during the derivatization process, which could lead to inaccurate quantification of enantiomeric ratios. nih.gov Therefore, reaction conditions must be carefully controlled to ensure the stereochemical integrity of the analyte is maintained. nih.gov

Table 2: Comparison of Derivatization Reagents for GC Analysis of Amino Acids Based on findings for general amino acid analysis, this table outlines common derivatization approaches. nih.gov

Derivatization Reagent Column Type Advantages Challenges
Pentafluoropropionic anhydride (PFPA) / Heptafluorobutanol Chirasil-L-Val High sensitivity Potential for racemization during derivatization
Methyl chloroformate / Methanol Rt-gammaDEXsa No observed racemization, good separation Potential for protein/peptide hydrolysis in biological samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for both identifying and quantifying 3-(Aminomethyl)-4,4-dimethylpentanoic acid, especially in complex biological matrices like plasma. bjmu.edu.cnnih.gov This method combines the separation capabilities of LC with the high specificity and sensitivity of a triple quadrupole mass spectrometer (QQQ MS). bjmu.edu.cn

The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode. bjmu.edu.cn In MRM, the first quadrupole selects the specific precursor ion of the target molecule, which is then fragmented in the second quadrupole. The third quadrupole selects a characteristic product ion for detection. bjmu.edu.cn This two-stage selection process provides exceptional specificity, allowing for accurate quantitation even at very low concentrations. bjmu.edu.cn A study on 3-(Aminomethyl)-4,4-dimethylpentanoic acid (referred to as APAC) established a quantitative linear range of 1–1000 ng/mL in rat plasma, demonstrating the method's suitability for pharmacokinetic studies. bjmu.edu.cn Optimization of parameters such as the mobile phase, elution gradient, declustering potential, and collision energy is vital for developing a robust LC-MS/MS method. bjmu.edu.cn

Table 3: Example LC-MS/MS Parameters for Quantitative Analysis Parameters based on a published method for 3-(Aminomethyl)-4,4-dimethylpentanoic acid. bjmu.edu.cn

Parameter Description
Technique Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QQQ MS)
Ionization Mode Electrospray Ionization (ESI)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Linear Range 1–1000 ng/mL (in rat plasma)
Correlation Coefficient (R²) 0.9996
Key Optimized Parameters LC mobile phase, elution gradient, declustering potential (DP), collision energy (CE)

Spectroscopic Methods for Structural Elucidation and Stereochemical Confirmation.

Spectroscopic techniques are essential for the definitive identification of 3-(Aminomethyl)-4,4-dimethylpentanoic acid. They provide detailed information about the molecule's atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules in solution. hyphadiscovery.com A standard dataset for structural confirmation includes one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like COSY, HSQC, and HMBC. hyphadiscovery.com

¹H NMR provides information on the number and environment of hydrogen atoms.

¹³C NMR reveals the number and type of carbon atoms.

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key to assembling the carbon skeleton.

For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative configuration by identifying protons that are close in space. semanticscholar.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(Aminomethyl)-4,4-dimethylpentanoic acid Values are estimates based on standard chemical shift increments and may vary based on solvent and pH.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (-COOH) - ~175
C2 (-CH₂-) ~2.4 ~40
C3 (-CH-) ~3.1 ~55
C4 (-C(CH₃)₂-) - ~35
C5 (-C(CH₃)₂-) ~0.9 (s, 9H) ~27
-NH₂ ~2.9 (broad) -

X-ray Crystallography for Absolute Stereochemistry.

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure and absolute stereochemistry (e.g., R or S configuration) of a chiral molecule. nih.gov The method requires the compound to be in a crystalline form. A single crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. nih.gov

From this map, the precise position of every atom in the crystal lattice can be determined, providing bond lengths, bond angles, and the absolute configuration of all chiral centers. nih.gov To apply this technique to 3-(Aminomethyl)-4,4-dimethylpentanoic acid, a single crystal of one of its pure enantiomers would need to be grown. The successful analysis would provide definitive proof of its absolute stereochemical structure.

Table 5: Illustrative Crystallographic Data Report This table shows the type of data generated from an X-ray crystallographic analysis of a small organic molecule.

Parameter Example Value
Chemical Formula C₇H₁₅NO₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.8 Å, b = 9.5 Å, c = 15.2 Å
Volume (V) 839.4 ų
Z (Molecules per unit cell) 4
Final R-factor < 0.05

Optimized Sample Preparation Strategies for Complex Biological Matrices

The accurate and precise quantification of 3-(Aminomethyl)-4,4-dimethylpentanoic acid in complex biological matrices, such as plasma, urine, and cerebrospinal fluid, presents significant analytical challenges. The inherent complexity of these samples, which contain a multitude of endogenous substances like proteins, salts, lipids, and other metabolites, can interfere with analysis. psu.edubataviabiosciences.com These interferences can lead to a phenomenon known as the matrix effect, where the analyte's signal is suppressed or enhanced, compromising the accuracy, precision, and sensitivity of the analytical method. bataviabiosciences.comnih.gov Therefore, robust and optimized sample preparation is a critical prerequisite for reliable bioanalysis, aiming to isolate the target analyte from interfering components, reduce matrix effects, and concentrate the analyte to detectable levels. mdpi.comchromatographyonline.com The choice of strategy is pivotal and is typically tailored to the specific biological matrix and the physicochemical properties of the analyte.

For 3-(Aminomethyl)-4,4-dimethylpentanoic acid, which is a zwitterionic compound with polar characteristics, several sample preparation techniques are employed, ranging from simple dilution to more sophisticated extraction methods. The ultimate goal is to produce a clean sample extract that is compatible with downstream analytical instrumentation, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples. nih.gov This technique involves adding a water-miscible organic solvent, such as acetonitrile, or an acid, like trichloroacetic acid, to the sample, which denatures and precipitates the proteins. nih.gov Following centrifugation, the supernatant containing the analyte can be collected for analysis. While PPT is a high-throughput technique, it provides only a crude cleanup. nih.gov A significant drawback is its inability to effectively remove other major interfering substances, such as phospholipids, which are a primary source of matrix effects in LC-MS/MS analysis. psu.edu

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org This method is more selective than PPT and can yield a cleaner extract. tiaft.org The efficiency of LLE for an amino acid-like compound is highly dependent on the pH of the aqueous phase, which must be carefully adjusted to suppress the ionization of the analyte and promote its partitioning into the organic layer. Despite its effectiveness, LLE can be labor-intensive, time-consuming, and susceptible to issues like emulsion formation, which complicates phase separation. mdpi.comorientjchem.org Automation platforms for LLE have been developed to improve throughput and reproducibility. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is widely regarded as one of the most powerful and versatile techniques for sample preparation in bioanalysis. psu.edumdpi.com It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. mdpi.com The purified analyte is then eluted with a small volume of a strong solvent. SPE offers significant advantages, including high analyte recovery, efficient removal of matrix interferences, and the ability to concentrate the analyte, leading to enhanced sensitivity. tiaft.org

For a polar, zwitterionic compound like 3-(Aminomethyl)-4,4-dimethylpentanoic acid, mixed-mode SPE sorbents are particularly effective. These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange, providing superior selectivity and cleanup compared to single-mode sorbents. psu.edu For instance, a mixed-mode cation exchange sorbent can retain the protonated amine group of the analyte while allowing neutral and acidic interferences to be washed away, resulting in a significantly cleaner extract and reduced matrix effects.

Derivatization

Due to its high polarity, 3-(Aminomethyl)-4,4-dimethylpentanoic acid can exhibit poor retention on conventional reversed-phase chromatographic columns. To overcome this, pre-column derivatization is often employed. nih.gov This strategy involves a chemical reaction to modify the analyte by attaching a less polar or more easily ionizable functional group. nih.gov Derivatization can dramatically improve chromatographic behavior and enhance the sensitivity of detection by mass spectrometry. nih.govresearchgate.net Various reagents have been developed for the derivatization of amino acids, which target the primary amine group to yield a product with improved analytical characteristics. nih.govut.ee

The selection of a sample preparation strategy involves a trade-off between the level of cleanup, recovery, throughput, and cost. For high-throughput screening, a simple "dilute-and-shoot" or PPT method might be sufficient. However, for regulated bioanalysis requiring high accuracy and sensitivity, a more rigorous method like mixed-mode SPE, often combined with derivatization, is generally necessary.

Below is a comparative overview of the typical performance of these common sample preparation techniques for the analysis of a small polar molecule in plasma.

The following table illustrates the expected performance of a fully optimized mixed-mode SPE method for the analysis of 3-(Aminomethyl)-4,4-dimethylpentanoic acid in different biological fluids, demonstrating the high-quality data achievable with this advanced technique.

Computational Chemistry and Molecular Modeling of 3 Aminomethyl 4,4 Dimethylpentanoic Acid and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in structure-based drug design for elucidating the binding mode of a ligand within the active site of a protein and estimating the strength of the interaction, often represented as a docking score.

For 3-(Aminomethyl)-4,4-dimethylpentanoic acid and its analogs, docking studies are critical for identifying and validating potential biological targets. Key targets for GABA analogs include GABA aminotransferase (GABA-AT), an enzyme responsible for GABA degradation, and GABA receptors (GABA-A and GABA-B). nih.govmdpi.com By simulating the interaction of these ligands with the crystal structures of these proteins, researchers can identify key amino acid residues involved in binding. For instance, studies on novel heterocyclic GABA analogs targeting GABA-AT have shown that interactions with residues such as Gln329, Asp326, and Lys357 are crucial for binding and inhibition. mdpi.commdpi.com Molecular docking can predict the binding compatibility and conformation of a ligand within the protein's active site by employing sophisticated scoring algorithms. mdpi.com

The insights from docking simulations guide the rational design of new analogs. For example, if a particular region of the binding pocket is found to be unoccupied, a functional group could be added to the ligand to form additional favorable interactions, thereby increasing its binding affinity and potency. Docking studies on baclofen (B1667701) analogs at the GABA(B) receptor have suggested that the aromatic ring is situated in a pocket formed by Tyr366 and Tyr395, a feature crucial for its activation mechanism. nih.govacs.org

CompoundTarget ProteinDocking Score (Example Scoring Function)Key Interacting ResiduesReference
Compound D08 (Example Analog) Human GABA-ATNot specified, but noted for high potencyPhe217, Gly219, Asn168, Asp326, Glu293, Gln329, Lys357 mdpi.com
Compound 9b (Thiazolidine Analog) Human GABA-AT (Homology Model)Not specified, but noted for strong interactionInformation not detailed mdpi.comnih.gov
Baclofen GABA(B) Receptor (Homology Model)Not specifiedTyr366, Tyr395 nih.govacs.org
Honokiol Derivative (Compound 61) GABA(A) ReceptorNot specified, but noted for superior profileInformation not detailed nih.gov
This table presents illustrative findings from molecular docking studies on various GABA analogs and their targets. Docking scores are dependent on the specific software and scoring function used and are therefore not directly comparable across different studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, saving significant time and resources in the drug discovery pipeline.

For a series of analogs of 3-(Aminomethyl)-4,4-dimethylpentanoic acid, a QSAR model would be built using a "training set" of compounds with known biological activities (e.g., IC₅₀ values for GABA-AT inhibition). The model derives a mathematical equation based on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and 3D properties. nih.govnih.gov

Once a robust QSAR model is established and validated, it can be used to screen a virtual library of novel analogs. This predictive power helps prioritize which compounds to synthesize and test experimentally. For example, a QSAR study on heterocyclic GABA analogs found that 3D molecular descriptors were essential for explaining their inhibitory activity against GABA-AT. mdpi.comnih.gov Another study on baclofen analogs successfully correlated electronic descriptors with GABA(B) receptor binding affinity. acs.org The statistical robustness of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.com

QSAR Model ParameterDescriptionExample Value (GABA Analog Model)Reference
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training set data. A value closer to 1.0 indicates a better fit.0.94 mdpi.com
Q² (Cross-validated R²) Measures the internal predictive ability of the model, assessed by techniques like leave-one-out cross-validation.0.86 mdpi.com
Molecular Descriptors Used The specific structural or physicochemical properties used to build the model.T(O..S) - Sum of topological distances between Oxygen and Sulfur atoms. mdpi.com
This table illustrates the types of statistical parameters used to validate a QSAR model, with example values taken from a study on heterocyclic GABA analogues. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the stable, low-energy spatial arrangements of a flexible molecule like 3-(Aminomethyl)-4,4-dimethylpentanoic acid. The bulky t-butyl group [(CH₃)₃C-] is expected to significantly restrict the rotational freedom of the molecule, favoring specific conformations that may be responsible for its interaction with a biological target. Techniques such as NMR spectroscopy combined with computational methods are often used to study these preferences. nih.gov Studies on the related drug gabapentin (B195806) have revealed that it can exist in multiple polymorphic forms, each with a distinct molecular conformation, and that the most stable solid form contains molecules under considerable internal strain that is offset by cohesive binding forces in the crystal. rsc.orgrsc.org

While docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of every atom in the ligand-protein complex over time, providing a more realistic representation of the biological environment. researchgate.net These simulations can assess the stability of the docked pose, reveal how water molecules mediate interactions, and identify conformational changes in both the ligand and the protein upon binding. chemrevlett.com

For 3-(Aminomethyl)-4,4-dimethylpentanoic acid and its analogs, MD simulations are used to validate docking results and refine the understanding of the binding mechanism. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. researchgate.net

Simulation ParameterDescriptionTypical Finding for a Stable Ligand-Protein ComplexReference
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions over time compared to a reference structure. It indicates the overall stability of the system.The RMSD of the complex reaches a plateau, indicating that the system has reached equilibrium and the ligand is stably bound. nih.govresearchgate.net
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues around their average positions. It highlights flexible and rigid regions of the protein.Residues in the binding site that interact with the ligand typically show lower RMSF values, indicating they are stabilized by the interaction. researchgate.net
Binding Free Energy (e.g., MM/PBSA) An estimation of the binding affinity calculated from the MD trajectory, providing a more accurate prediction than docking scores alone.A lower (more negative) binding free energy value suggests a stronger and more favorable interaction. nih.gov
This table describes common metrics evaluated in Molecular Dynamics simulations to assess the stability and dynamics of a ligand-protein complex.

De Novo Molecular Design Approaches for Targeted Analogs

De novo molecular design refers to computational strategies that build novel molecular structures from the ground up, rather than by modifying an existing template. nih.gov These methods are particularly powerful for exploring new chemical space and discovering ligands with unique scaffolds and improved properties.

Starting with the three-dimensional structure of a target's binding site, de novo design algorithms can "grow" a molecule fragment by fragment, ensuring that each addition results in a favorable interaction with the protein. Alternatively, generative models, often based on artificial intelligence, can learn the underlying rules of chemical structure and activity from known ligands to propose entirely new molecules. mdpi.com

For a target like the GABA(B) receptor or a specific calcium channel subunit, de novo design could be employed to generate novel analogs of 3-(Aminomethyl)-4,4-dimethylpentanoic acid. The goal might be to design a molecule that not only fits the binding pocket perfectly but also possesses desirable physicochemical properties. A key strategy in designing GABA analogs is to introduce conformationally restricted fragments, such as double bonds or small rings, to lock the molecule into its bioactive conformation and improve selectivity. researchgate.net These approaches can also incorporate non-natural amino acids or other unique chemical moieties to create innovative structures that are not accessible through traditional medicinal chemistry intuition alone. acs.org

De Novo Design StepDescriptionComputational Tools/Methods
1. Target Site Identification Defining the active site or an allosteric pocket on the target protein where the new ligand should bind.Pocket detection algorithms, analysis of known co-crystal structures.
2. Scaffold Generation/Fragment Linking Placing molecular fragments (seeds) in the binding site and either growing them or linking them together to form a complete molecule.LUDI, SPROUT, LEGEND.
3. Generative Modeling Using machine learning models (e.g., GANs, VAEs) trained on known active molecules to generate novel chemical structures.Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). mdpi.com
4. Scoring and Optimization Evaluating the generated molecules based on docking scores, predicted activity (from QSAR), synthetic accessibility, and other desired properties.Docking software, QSAR models, ADMET prediction tools.
5. Selection and Synthesis Prioritizing the most promising computer-generated candidates for experimental synthesis and biological testing.Based on a composite score of all computational evaluations.
This table outlines a conceptual workflow for the de novo design of novel ligands targeted to a specific protein binding site.

Emerging Research Frontiers and Future Directions for 3 Aminomethyl 4,4 Dimethylpentanoic Acid

Potential Identification of Novel Therapeutic Applications in Preclinical Research

While direct preclinical data for 3-(aminomethyl)-4,4-dimethylpentanoic acid is not extensively published, the broader class of β-amino acids and their derivatives has shown considerable promise in a variety of therapeutic areas. Research into analogous compounds provides a strong rationale for investigating the potential of 3-(aminomethyl)-4,4-dimethylpentanoic acid in similar contexts.

One promising area is in the development of agents targeting the central nervous system. Given its structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, this compound is a candidate for the development of novel treatments for neurological disorders such as epilepsy and addiction. ambeed.com For instance, the related compound (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, also known as pregabalin (B1679071), is a well-established anticonvulsant. justia.com Preclinical studies on other GABA analogs have demonstrated their ability to modulate GABAergic neurotransmission, suggesting a potential mechanism of action for 3-(aminomethyl)-4,4-dimethylpentanoic acid.

Furthermore, derivatives of β-amino acids have been investigated for their anticancer properties. A study on 3-amino-4,4-dimethyl lithocholic acid derivatives revealed their potential as selective allosteric activators of SHP1, a protein tyrosine phosphatase that acts as a tumor suppressor. nih.gov The most potent of these derivatives demonstrated significant anti-tumor effects against leukemia and lung cancer cell lines. nih.gov This suggests that with appropriate chemical modifications, 3-(aminomethyl)-4,4-dimethylpentanoic acid could serve as a scaffold for the development of novel anticancer agents.

The table below summarizes the preclinical findings for structurally related β-amino acid derivatives, highlighting the potential therapeutic avenues for 3-(aminomethyl)-4,4-dimethylpentanoic acid.

Derivative/AnalogTherapeutic AreaPreclinical Finding
(S)-(+)-3-(aminomethyl)-5-methylhexanoic acidNeurologyAnticonvulsant activity
3-Amino-4,4-dimethyl lithocholic acid derivativesOncologySelective SHP1 activation and anti-tumor effects in leukemia and lung cancer cells nih.gov
(S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acidAddictionPotent inactivator of GABA aminotransferase with potential for treating addiction ambeed.com

Development of Advanced Prodrug Strategies and Delivery Systems

The development of prodrugs is a key strategy to enhance the pharmaceutical properties of active molecules, including their solubility, stability, and oral bioavailability. wuxiapptec.comtandfonline.com For β-amino acids like 3-(aminomethyl)-4,4-dimethylpentanoic acid, prodrug approaches can be particularly beneficial. The amino and carboxylic acid functional groups provide convenient handles for chemical modification to create ester or amide prodrugs. tandfonline.comnih.gov

Amino acid ester prodrugs, for example, have been shown to improve the intestinal transport of parent drugs by utilizing oligopeptide transporters. nih.gov This strategy has been successfully applied to enhance the oral absorption of various therapeutic agents. tandfonline.com The design of prodrugs for 3-(aminomethyl)-4,4-dimethylpentanoic acid could involve esterification of the carboxylic acid with a promoiety that is cleaved by enzymes in the body to release the active drug. wuxiapptec.com

Recent advancements in drug delivery have also focused on the use of polymeric systems. Poly(β-amino ester)s (PβAEs) are a class of biodegradable polymers that can be used to encapsulate and control the release of drugs. nih.gov An environmentally friendly polymerization process has been developed to synthesize PβAEs that can serve as a drug delivery system for various active compounds. nih.gov This approach could be adapted to create a sustained-release formulation of 3-(aminomethyl)-4,4-dimethylpentanoic acid, potentially improving its therapeutic index.

The table below outlines potential advanced prodrug and delivery strategies for 3-(aminomethyl)-4,4-dimethylpentanoic acid.

StrategyDescriptionPotential Advantage
Amino Acid Ester ProdrugsCovalent linkage of a promoiety to the carboxylic acid group. tandfonline.comnih.govEnhanced oral absorption via peptide transporters.
Poly(β-amino ester) (PβAE) NanoparticlesEncapsulation of the compound within a biodegradable polymer matrix. nih.govControlled and sustained release of the active drug.
Carbamate (B1207046) ProdrugsModification of the amine functional group to form a carbamate linkage. wuxiapptec.comImproved stability and controlled release based on enzymatic hydrolysis.

Integration with High-Throughput Screening and Emerging Drug Discovery Technologies

High-throughput screening (HTS) has revolutionized the process of drug discovery by enabling the rapid testing of large libraries of chemical compounds against a biological target. embl.org For a molecule like 3-(aminomethyl)-4,4-dimethylpentanoic acid, HTS can be instrumental in identifying its biological targets and in discovering novel analogs with improved activity.

Given its structural resemblance to GABA, HTS assays developed for GABA receptor modulators could be readily adapted to screen for the activity of 3-(aminomethyl)-4,4-dimethylpentanoic acid and libraries of its derivatives. acs.orgnih.gov For instance, cell-based HTS assays that measure changes in membrane potential in response to GABA receptor activation can be used to identify compounds that act as agonists, antagonists, or allosteric modulators. acs.org

Furthermore, the integration of HTS with combinatorial chemistry allows for the rapid synthesis and screening of large, diverse libraries of compounds. nih.gov One-bead-one-compound (OBOC) libraries, for example, enable the screening of millions of unique compounds simultaneously. nih.gov This technology could be employed to generate and screen libraries of β-amino acid-containing peptides or small molecules based on the 3-(aminomethyl)-4,4-dimethylpentanoic acid scaffold to identify potent and selective ligands for various therapeutic targets. acs.org

The table below highlights key HTS and drug discovery technologies applicable to 3-(aminomethyl)-4,4-dimethylpentanoic acid.

TechnologyApplicationPotential Outcome
Cell-Based HTS for GABA ReceptorsScreening for modulation of GABA receptor activity. acs.orgIdentification of the compound as a potential agonist, antagonist, or allosteric modulator.
One-Bead-One-Compound (OBOC) Library ScreeningScreening of large, diverse libraries of derivatives. nih.govDiscovery of novel analogs with high affinity and selectivity for new biological targets.
Affinity Selection-Mass Spectrometry (AS-MS)Screening of large compound libraries for binders to a target protein. acs.orgIdentification of direct protein targets of the compound and its analogs.

Interdisciplinary Research Opportunities in Beta-Amino Acid Chemistry and Biology

The study of β-amino acids like 3-(aminomethyl)-4,4-dimethylpentanoic acid lies at the intersection of chemistry and biology, offering numerous opportunities for interdisciplinary research. The unique structural features of β-amino acids allow for the creation of peptidomimetics with enhanced stability against enzymatic degradation, a significant advantage over natural peptides. nih.gov

Chemists can focus on developing novel synthetic routes to create a diverse range of 3-(aminomethyl)-4,4-dimethylpentanoic acid derivatives with varied stereochemistry and functional groups. Biologists can then investigate the interactions of these compounds with biological systems, from the molecular level (e.g., receptor binding and enzyme inhibition) to the cellular and organismal levels.

The development of β-peptides, which are polymers of β-amino acids, is a particularly exciting area of research. These molecules can fold into stable secondary structures, similar to α-peptides, and can be designed to mimic the function of natural proteins. This opens up possibilities for creating novel therapeutics, biomaterials, and research tools.

The table below lists some of the interdisciplinary research opportunities involving 3-(aminomethyl)-4,4-dimethylpentanoic acid.

Research AreaDisciplinary FocusPotential Application
Peptidomimetic DesignOrganic Chemistry, Medicinal ChemistryDevelopment of enzyme inhibitors and receptor ligands with improved pharmacokinetic properties.
β-Peptide Synthesis and FoldingBioorganic Chemistry, Structural BiologyCreation of novel biomaterials and therapeutic agents with defined three-dimensional structures.
Chemical Biology ProbesChemical Biology, PharmacologySynthesis of tagged derivatives to identify cellular targets and elucidate mechanisms of action.

Q & A

Basic: What analytical methods are recommended for characterizing the purity and structural integrity of 3-(Aminomethyl)-4,4-dimethylpentanoic acid?

Methodological Answer:
To ensure purity (>98%), high-performance liquid chromatography (HPLC) with UV detection at λmax ≈ 255 nm is recommended, as structural analogs exhibit strong absorbance in this range . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm the presence of the aminomethyl group and dimethylpentanoic backbone. For quantification, elemental analysis (C, H, N) can validate molecular composition . Mass spectrometry (MS) using electrospray ionization (ESI) is critical for verifying molecular weight (e.g., theoretical m/z for C₈H₁₅NO₂: 157.21 g/mol) .

Basic: How can researchers optimize the synthesis of 3-(Aminomethyl)-4,4-dimethylpentanoic acid to improve yield?

Methodological Answer:
Synthesis optimization should focus on:

  • Reaction Conditions : Use reflux conditions with anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of intermediates .
  • Catalyst Selection : Employ carbodiimide-based coupling agents (e.g., EDC) for amide bond formation, as demonstrated in analogous β-amino acid syntheses .
  • Purification : Column chromatography (silica gel, eluent: methanol/chloroform gradient) or recrystallization from ethanol/water mixtures enhances purity .

Advanced: How should researchers address discrepancies in reported bioactivity data for 3-(Aminomethyl)-4,4-dimethylpentanoic acid across studies?

Methodological Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. metabolic precursor roles) may arise from:

  • Experimental Variability : Standardize assays (e.g., leucine 2,3-aminomutase activity tests) using recombinant enzymes and controlled pH/temperature .
  • Sample Purity : Verify compound purity via HPLC before testing, as impurities (e.g., methylpentanoic acid byproducts) can skew results .
  • Model Systems : Compare in vitro (cell-free enzymatic assays) and in vivo (murine metabolic studies) data to distinguish direct effects from systemic interactions .

Advanced: What experimental design strategies are effective for studying the compound’s stability under varying storage conditions?

Methodological Answer:
Design a factorial experiment to evaluate:

  • Factors : Temperature (-20°C vs. 4°C), humidity (desiccated vs. ambient), and light exposure .
  • Response Variables : Purity loss (HPLC), degradation products (LC-MS), and hygroscopicity (Karl Fischer titration).
  • Accelerated Aging : Use Arrhenius modeling at elevated temperatures (40–60°C) to predict long-term stability .

Advanced: How can computational modeling enhance understanding of 3-(Aminomethyl)-4,4-dimethylpentanoic acid’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to leucine 2,3-aminomutase using software like GROMACS, leveraging PubChem’s 3D structure data (InChI Key: BTYNIXLFWOXXQU-UHFFFAOYSA-M) .
  • Docking Studies : Use AutoDock Vina to predict affinity for amino acid transporters, comparing results with experimental IC₅₀ values .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify reactive sites for derivatization .

Basic: What safety protocols are critical when handling 3-(Aminomethyl)-4,4-dimethylpentanoic acid in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/1) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or sonication .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.